![molecular formula C7H4FNO4 B119369 4-Fluoro-3-nitrobenzoic acid CAS No. 453-71-4](/img/structure/B119369.png)
4-Fluoro-3-nitrobenzoic acid
Overview
Description
4-Fluoro-3-nitrobenzoic acid is a yellow crystalline solid that is soluble in water, ethanol, and acetone . It is widely used in the pharmaceutical and chemical industries as an intermediate for the synthesis of various types of medications, dyes, and agrochemicals .
Synthesis Analysis
4-Fluoro-3-nitrobenzoic acid can be synthesized by various methods. One of the most common methods is the reaction between 3-fluorobenzoic acid and nitric acid in the presence of sulfuric acid . The reaction is carried out at a temperature of around 90°C for several hours, and the resulting product is isolated by filtration and recrystallization .Molecular Structure Analysis
The molecular formula of 4-Fluoro-3-nitrobenzoic acid is C7H4FNO4 . Its molecular weight is 185.11 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles, via the intermediacy of benzimidazole linked ortho-chloro amines .Physical And Chemical Properties Analysis
4-Fluoro-3-nitrobenzoic acid is a solid with a melting point of 123-126 °C . It is soluble in 95% ethanol at a concentration of 50 mg/mL, forming a clear, light yellow solution .Scientific Research Applications
Preparation of Benzimidazoles
4-Fluoro-3-nitrobenzoic acid has been used as a starting reagent in the preparation of novel benzimidazoles . Benzimidazoles are a class of heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their antimicrobial, antiviral, and anticancer properties .
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors
This compound has been used in the preparation of a series of novel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors . These inhibitors are important in the treatment of Alzheimer’s disease and other neurodegenerative disorders .
Pictet-Spengler Reaction
4-Fluoro-3-nitrobenzoic acid has been used in the preparation of bis(heterocyclic) skeletal precursors for the Pictet-Spengler reaction . The Pictet-Spengler reaction is a chemical reaction used to form a carbon–carbon bond in certain organic compounds .
Solid-Phase Synthesis
This compound has been used in solid-phase synthesis of trisubstituted [1,3,5]triazino[1,2-a]benzimidazole-2,4(3H,10H)-diones . Solid-phase synthesis is a method in which a compound is synthesized while bound to an insoluble material .
Biaryl Ether Formation
4-Fluoro-3-nitrobenzoic acid attached to a solid support has been shown to react under mild conditions with a wide range of functionalized phenols to yield, after cleavage, the corresponding biaryl ethers in excellent purity . Biaryl ethers are important structural motifs in many natural products and pharmaceuticals .
Antimycobacterial Activity
4-Fluoro-3-nitrobenzoic acid has been used in the preparation of novel benzimidazoles having antimycobacterial activity . Mycobacteria are a type of germ that causes diseases such as tuberculosis and leprosy .
Safety And Hazards
properties
IUPAC Name |
4-fluoro-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJWTAQWPVBIPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196465 | |
Record name | 4-Fluoro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-nitrobenzoic acid | |
CAS RN |
453-71-4 | |
Record name | 4-Fluoro-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=453-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 453-71-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10311 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Fluoro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-FLUORO-3-NITROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XU69FAU2V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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